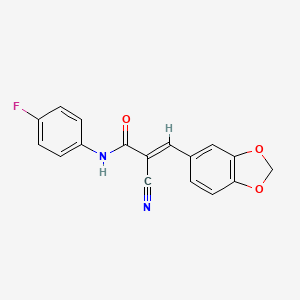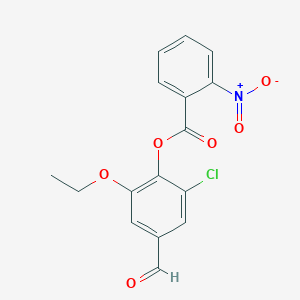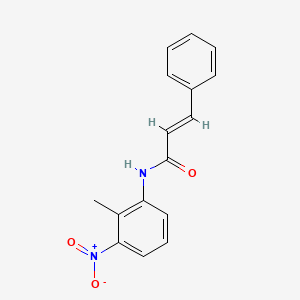
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide, commonly known as BF-5, is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the acrylamide family, which is known for its broad range of biological activities.
Wirkmechanismus
The mechanism of action of BF-5 is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular signaling pathways. BF-5 has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. BF-5 has also been found to inhibit the activity of topoisomerases, which are involved in the replication and repair of DNA.
Biochemical and Physiological Effects:
BF-5 has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that BF-5 can induce apoptosis, inhibit cell proliferation, and disrupt cellular signaling pathways. In vivo studies have shown that BF-5 can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BF-5 is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. BF-5 is also relatively easy to synthesize and has a high yield. However, one of the limitations of BF-5 is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BF-5. One potential direction is the development of novel analogs with improved potency and selectivity. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of BF-5. Finally, the potential use of BF-5 as a therapeutic agent for various diseases, including cancer and inflammatory diseases, warrants further investigation.
Synthesemethoden
The synthesis of BF-5 involves the reaction of 4-fluoroaniline with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. The resulting product is then treated with cyanide to obtain the final compound. The synthesis of BF-5 is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
BF-5 has been extensively studied for its potential use in various fields of research. In medicinal chemistry, BF-5 has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. BF-5 has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
In pharmacology, BF-5 has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular signaling pathways and DNA replication, ultimately resulting in cell death. BF-5 has also been found to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-2-4-14(5-3-13)20-17(21)12(9-19)7-11-1-6-15-16(8-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWADSLJBBTGKW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)


![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)